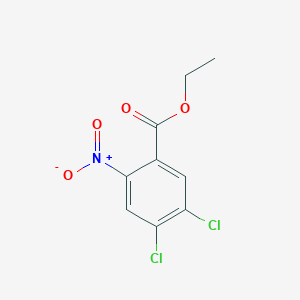![molecular formula C11H13ClF3N B6344191 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240578-19-1](/img/structure/B6344191.png)
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the molecular formula C11H13ClF3N . It’s a specific type of amine that contains a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a prop-2-en-1-yl group, a trifluoromethylphenyl group, and a methyl group attached to an amine. The presence of the trifluoromethyl group can significantly influence the compound’s properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.68 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Antidepressant Research
This compound has been studied for its potential antidepressant effects. A study published in 2024 investigated the antidepressant-like effect of a similar compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, in mice. The results showed that the compound had an antidepressant-like effect, which was related to the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . This suggests that (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride could be explored for similar effects in future research.
Neurodegenerative Disease Treatment
Propargylamine derivatives are known for their use against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. For example, selegiline, a propargylamine derivative, has an antiapoptotic function, making it useful for symptomatic and neuroprotective treatment . The compound could potentially be modified to enhance these properties and be used in the treatment of such diseases.
Optical Property Modification
Organic molecules, including those with structures similar to the compound , are potential candidates for modifying and improving linear and nonlinear optical properties. These properties are crucial for applications such as optical switching, optical logic, memory devices, and signal processing .
Monoamine Oxidase Inhibition
Given the structural similarity to known monoamine oxidase inhibitors, this compound could be researched for its potential to inhibit monoamine oxidase enzymes. This would make it valuable for studying the treatment of various psychiatric and neurological disorders .
Pharmacological Property Exploration
Compounds containing selenium, like the related compound CF3SePB, have exhibited pharmacological properties, including potential antidepressant effects. Exploring the pharmacological properties of (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride could uncover new therapeutic applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h2-5,7,15H,1,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQOMKFGOAPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344206.png)